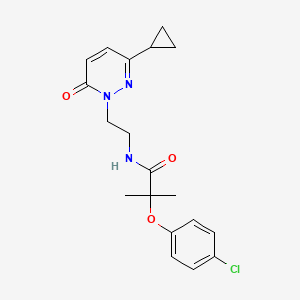![molecular formula C20H15ClFN5O2 B2359234 2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251589-53-3](/img/structure/B2359234.png)
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their stability and difficulty to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The IR absorption spectra of 1,2,4-triazole derivatives are characterized by the presence of two signals for C=O groups .Scientific Research Applications
Synthesis and Biological Assessment
- Synthesis Methods : Karpina et al. (2019) developed a method for synthesizing novel compounds similar to the target chemical, focusing on fused heterocyclic 1,2,4-triazoles known for their varied biological properties. They created a set of acetamides bearing an 1,2,4-oxadiazole cycle and proved their structures via 1H NMR spectroscopy (Karpina et al., 2019).
Structural Analysis and Characterization
- X-ray Diffraction and DFT Calculations : Sallam et al. (2021) conducted structural analysis, including X-ray diffraction and Density Functional Theory (DFT) calculations, on pyridazine derivatives like the target compound. Their work focused on understanding the molecular structure and intermolecular interactions (Sallam et al., 2021).
Potential Pharmacological Applications
- Anticancer and Antimicrobial Activities : Kumar et al. (2019) synthesized and evaluated N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which are structurally related to the target compound, for their anticancer and antimicrobial activities (Kumar et al., 2019).
Additional Relevant Studies
- Heterocyclic Compound Research : Various studies focus on the synthesis, characterization, and evaluation of similar heterocyclic compounds for different biological activities, such as anti-inflammatory, antihistaminic, and other potential pharmacological properties. These include works by Alagarsamy et al. (2008, 2015), Farag et al. (2012), and Bindu et al. (2019) (Alagarsamy et al., 2008), (Alagarsamy et al., 2015), (Farag et al., 2012), (Bindu et al., 2019).
Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its intended use. Some 1,2,4-triazole derivatives have been found to exhibit antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .
Future Directions
The future directions for research on 1,2,4-triazole derivatives could include the design and synthesis of new compounds with improved efficacy and selectivity, as well as further studies on their pharmacological activities and mechanisms of action . The development of novel potential drug candidates based on the 1,2,4-triazole scaffold is a promising area of research .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-2-7-15(10-16(12)22)23-19(28)11-26-20(29)27-18(25-26)9-8-17(24-27)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOIXUEZYWHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)
![6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride](/img/structure/B2359155.png)


![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)
![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2359162.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)

![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)
